Methyl-PEG2-alcohol

Catalog No.
S601695
CAS No.
111-77-3
M.F
C5H12O3
CH3O(CH2)2O(CH2)2OH
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-PEG2-alcohol

CAS Number

111-77-3

Product Name

Methyl-PEG2-alcohol

IUPAC Name

2-(2-methoxyethoxy)ethanol

Molecular Formula

C5H12O3
CH3O(CH2)2O(CH2)2OH

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C5H12O3/c1-7-4-5-8-3-2-6/h6H,2-5H2,1H3

InChI Key

SBASXUCJHJRPEV-UHFFFAOYSA-N

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Miscible /1X10+6 mg/L/ with water
Miscible with alcohol, glycerol, ether, acetone, dimethylformamide
Very soluble in ethanol, ethyl ether
SOL IN ALL PROPN IN BENZENE
Solubility in water: very good

Synonyms

2-(2-methoxyethoxy)ethanol, 2-MEE cpd

Canonical SMILES

COCCOCCO

The exact mass of the compound Methoxyethoxyethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)8.32 mmiscible /1x10+6 mg/l/ with watermiscible with alcohol, glycerol, ether, acetone, dimethylformamidevery soluble in ethanol, ethyl ethersol in all propn in benzenesolubility in water: very good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2261. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Supplementary Records. It belongs to the ontological category of hydroxypolyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl-PEG2-alcohol, universally known in industrial procurement as diethylene glycol monomethyl ether (DEGME, CAS 111-77-3), is a high-boiling, completely water-miscible solvent and coalescing agent. Characterized by a boiling point of 194°C and a flash point of approximately 87°C, it serves as a critical fugitive plasticizer in waterborne polymer formulations and the mandated active ingredient for aviation fuel system icing inhibitors (FSII). Its primary procurement value stems from its ability to provide the solvency and low-temperature performance of short-chain glycol ethers while eliminating the severe reproductive toxicity and flammability hazards associated with legacy baseline materials like ethylene glycol monomethyl ether (EGME) [1].

Attempting to substitute DEGME with its shorter-chain analog, EGME, introduces unacceptable regulatory and safety liabilities, including severe reproductive toxicity and a low flash point (~42°C) that fails military and commercial aviation safety specifications (e.g., JP-5 fuel requires ≥60°C)[1]. Conversely, substituting DEGME with heavier, non-volatile plasticizers or longer-chain ethers in coating applications permanently alters the mechanical properties of the final product. Because DEGME is a 'fugitive' plasticizer, it temporarily lowers the minimum film-forming temperature (MFFT) during application but evaporates entirely, whereas non-volatile substitutes remain trapped in the polymer matrix, resulting in permanent surface tack and degraded block resistance [2].

Aviation Fuel Flash Point Compliance

In aviation fuel additive procurement, the transition from EGME to DEGME was driven by strict flash point requirements for safe handling and storage. DEGME exhibits a flash point of 87°C, easily exceeding the ≥60°C safety threshold required for fuels like JP-5. In contrast, the legacy additive EGME has a flash point of 42°C, which fails this critical safety specification [1]. Consequently, DEGME is the mandated chemical for MIL-DTL-85470B compliant Fuel System Icing Inhibitors (FSII) at concentrations of 0.07% to 0.15% by volume[2].

Evidence DimensionClosed-cup flash point and military fuel spec compliance
Target Compound DataDEGME: 87°C (Compliant with JP-5 ≥60°C requirement)
Comparator Or BaselineEGME: 42°C (Fails JP-5 requirement)
Quantified Difference+45°C increase in flash point
ConditionsStandard flash point testing for MIL-DTL-85470B and JP-5 aviation fuel compatibility

Procurement of FSII for military and commercial aviation strictly requires DEGME to meet non-negotiable fire safety and handling regulations.

Occupational Reproductive Toxicity

The replacement of EGME with DEGME in industrial solvents is heavily supported by comparative toxicity data. Dermal exposure studies in guinea pigs demonstrated that EGME produces profound testicular lesions at a dose of 1.00 g/kg/day over 90 days. Under identical assay conditions, DEGME administered at the same 1.00 g/kg/day dose produced no such testicular lesions, demonstrating a fundamentally safer toxicological profile for workers handling bulk solvents [1].

Evidence DimensionDermal reproductive toxicity (testicular lesions)
Target Compound DataDEGME: No lesions observed at 1.00 g/kg/day
Comparator Or BaselineEGME: Profound lesions observed at 1.00 g/kg/day
Quantified DifferenceComplete elimination of specific reproductive lesions at equivalent 1.00 g/kg/day dermal exposure
Conditions90-day dermal exposure in male guinea pigs (5 days/week)

Selecting DEGME significantly reduces occupational health liabilities and regulatory restrictions compared to legacy short-chain glycol ethers.

Fugitive Plasticization vs. Permanent Tack

In waterborne latex and acrylic formulations, DEGME acts as a fugitive plasticizer that temporarily lowers the Minimum Film Forming Temperature (MFFT) to allow processing at temperatures as low as 0–5°C. Because its boiling point is 194°C, it evaporates completely during the curing phase, restoring the polymer's intended hardness. In contrast, standard non-volatile plasticizers (e.g., dioctyl phthalate) remain trapped within the matrix, causing permanent film softening, poor block resistance, and surface tackiness [1].

Evidence DimensionPost-cure film hardness and solvent retention
Target Compound DataDEGME: Evaporates completely (BP 194°C), restoring full film hardness
Comparator Or BaselineNon-volatile plasticizers: 100% retention in film, causing permanent surface tack
Quantified DifferenceComplete recovery of polymer Tg (glass transition temperature) vs. permanent Tg depression
ConditionsWater-based resin binder curing at ambient conditions after low-temperature (40°F) application

Formulators must specify DEGME to achieve low-temperature paint application without sacrificing the mechanical durability and block resistance of the dried coating.

FSII Manufacturing

Due to its specific flash point (87°C) and water-partitioning properties, DEGME is the mandated procurement choice for manufacturing FSII additives compliant with MIL-DTL-85470B. It is injected into JP-4, JP-5, JP-8, and commercial jet fuels at 0.07–0.15% by volume to prevent entrained water from freezing and blocking fuel filters at high altitudes [1].

Low-VOC Waterborne Coatings

DEGME is utilized as a fugitive coalescing agent in acrylic and latex emulsions. It temporarily depresses the MFFT to enable smooth film formation at low ambient temperatures, then evaporates to ensure the final coating achieves full hardness and scrub resistance, avoiding the permanent tackiness caused by non-volatile plasticizers [2].

Methoxydiglycol Ester Intermediate

In chemical synthesis, DEGME serves as a stable, primary alcohol precursor for the production of methyl-PEG2-acetate and other specialty esters. Its terminal hydroxyl group and methoxy-capped PEG backbone make it a precise structural precursor for synthesizing custom solvents used in electronics manufacturing and advanced hydraulic fluids [3].

Physical Description

Diethylene glycol monomethyl ether is a colorless liquid with a sweet odor. Floats and mixes with water. (USCG, 1999)
Liquid
Colorless liquid; [Hawley] Hygroscopic; [HSDB]
COLOURLESS LIQUID.
Colorless liquid with a sweet odor.

Color/Form

Colorless liquid
Water-white liquid
Light yellow clear liquid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

120.078644241 Da

Monoisotopic Mass

120.078644241 Da

Boiling Point

381 °F at 760 mmHg (NTP, 1992)
193 °C
193Â °C
381 °F

Flash Point

200 °F (NTP, 1992)
205 °F (96 °C) (open cup)
93Â °C o.c.
200 °F

Heavy Atom Count

8

Taste

BITTER

Vapor Density

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.14 (Air = 1)
Relative vapor density (air = 1): 4.1
4.14

Density

1.025 at 68 °F (USCG, 1999) - Denser than water; will sink
1.035 g/cu cm at 20 °C
Relative density (water = 1): 1.04
1.025

LogP

log Kow = -1.18 (est)
-1.14/-0.93 (calculated)

Odor

Slight or pleasant smell /Solvents/
Ether-like odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-94 °F (NTP, 1992)
Less than -84 °C
-94 °F

UNII

465DDJ8G8K

GHS Hazard Statements

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity]

Therapeutic Uses

EXPL : Structure activity studies with nine glycol alkyl ethers were conducted with a cellular leukemia transplant model in male Fischer rats to measure the effects on neoplastic progression in transplant recipients. Chemicals were given ad libitum in the drinking water simultaneously with the transplants and continued throughout the study. In all, 20 million leukemic cells were injected sc into syngeneic rats, which after 60 days resulted in a 10-fold increase in relative spleen weights, a 100-fold increase in white blood cell counts, and a 50% reduction in red blood cell indices and platelet counts. Ethylene glycol monomethyl ether given at a dose of 2.5 mg/mL in the drinking water completely eliminated all clinical, morphological, and histopathological evidence of leukemia, whereas the same dose of ethylene glycol monoethyl ether reduced these responses by about 50%. Seven of the glycol ethers were ineffective as anti-leukemic agents, including ethylene glycol, the monopropyl, monobutyl, and monophenyl ethylene glycol ethers, diethylene glycol, and the monomethyl and monoethyl diethylene glycol ethers.

Vapor Pressure

0.2 mmHg at 68 °F ; 0.25 mmHg at 77 °F (NTP, 1992)
0.25 [mmHg]
0.25 mm Hg at 25 °C
Vapor pressure, Pa at 20Â °C: 30
0.2 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

111-77-3

Absorption Distribution and Excretion

... /It is/ absorbed by skin ... .
... Material can be absorbed through skin of rabbits in toxic amounts... .
To assist evaluation of the hazards of skin contact with selected undiluted glycol ethers, their absorption across isolated human abdominal epidermis was measured in vitro. Epidermal membranes were set up in glass diffusion cells and, following an initial determination of permeability to tritiated water, excess undiluted glycol ether was applied to the outer surface for 8 hr. The appearance of glycol ether in an aqueous receptor phase bathing the underside of the epidermis was quantified by a gas chromatographic technique. A final determination of tritiated water permeability was compared with initial values to establish any irreversible alterations in epidermal barrier function induced by contact with the glycol ethers. 2-methoxyethanol (EM) was most readily absorbed (mean steady rate 2.82 mg/sq cm/hr), and a relatively high absorption rate (1.17 mg/sq cm/hr) was also apparent for 1-methoxypropan-2-ol (PM). There was a trend of reducing absorption rate with increasing molecular weight or reducing volatility for monoethylene glycol ethers (EM, 2.82 mg/sq cm/hr; 2-ethoxyethanol, EE, 0.796 mg/sq cm/hr; 2-butoxyethanol, EB, 0.198 mg/sq cm/hr) and also within the diethylene glycol series: 2-(2-methoxyethoxy) ethanol (DM, 0.206 mg/sq cm/hr); 2-(2-ethoxyethoxy) ethanol (DE, 0.125 mg/sq cm/hr) and 2-(2-butoxyethoxy) ethanol (DB, 0.035 mg/sq cm/hr). The rate of absorption of 2-ethoxyethyl acetate (EEAc) was similar to that of the parent alcohol, EE. Absorption rates of diethylene glycol ethers were slower than their corresponding monoethylene glycol equivalents. Combination of intrinsic toxicity and ability to pass across skin contribute to assessment of hazards of contact with undiluted glycol ethers.
The toxicity of bis(2-methoxyethyl)ether was studied in rats. Male Sprague-Dawley rats were given 0.051, or 5.1 mmol/kg (14)C labeled bis(2-methoxyethyl)ether orally. The principal urinary metabolites were (2-methoxyethoxy)acetic acid and methoxyacetic acid which accounted for around 70 and 6% of the doses, respectively. Smaller amounts of N-(methoxyacetyl)glycine, diglycolic acid, 2-methoxyethanol, and 2-(2-methoxyethoxy)ethanol were found. Only unchanged bis(2-methoxyethyl)ether was found in the volatile organic fraction of the expired air. Additionally, rats were given up to 20 daily doses of 5.1 mmol/kg 2-(2-methoxyethoxy)ethanol or (2-methoxyethoxy)acetic acid at on days 3 through 21. 2-(2-Methoxyethoxy)ethanol and (2-methoxyethoxy)acetic acid induced no gross or histopathological testicular changes. Bis(2-methoxyethyl)ether metabolism proceeds primarily through an O-demethylation pathway, followed by oxidation to (2-methoxyethoxy)acetic acid. The lack of toxicity of 2-(2-methoxyethoxy)ethanol and (2-methoxyethoxy)acetic acid suggests that the testicular toxicity of bis(2-methoxyethyl)ether may be due to methoxyacetic acid, a minor metabolite.

Metabolism Metabolites

...Male Sprague-Dawley rats were given 0.051, or 5.1 mmol/kg (14)C labeled bis(2-methoxyethyl)ether orally. The principal urinary metabolites were (2-methoxyethoxy)acetic acid and methoxyacetic acid which accounted for around 70 and 6% of the doses, respectively. Smaller amounts of N-(methoxyacetyl)glycine, diglycolic acid, 2-methoxyethanol, and 2-(2-methoxyethoxy)ethanol were found. Only unchanged bis(2-methoxyethyl)ether was found in the volatile organic fraction of the expired air. ...Bis(2-methoxyethyl)ether metabolism proceeds primarily through an O-demethylation pathway, followed by oxidation to (2-methoxyethoxy)acetic acid. The lack of toxicity of 2-(2-methoxyethoxy)ethanol and (2-methoxyethoxy)acetic acid suggests that the testicular toxicity of bis(2-methoxyethyl)ether may be due to methoxyacetic acid, a minor metabolite.

Wikipedia

2-(2-Methoxyethoxy)ethanol

Drug Warnings

Retrocaval ureter is a very rare condition. In light of the experimental studies, one of the etiologic factors seems to be maternal contact with diethylene glycol monomethyl ether or ethylene glycol monomethyl ether. A case of cardiovascular, skeletal, and retrocaval ureter anomalies caused by possible maternal contact while pregnant with these materials at her work in a textile factory is presented.

Use Classification

Fragrance Ingredients

Methods of Manufacturing

Reaction of ethylene oxide and methanol (epoxidation)
Ethylene glycol monoethers are commercially manufactured by reaction of an alcohol with ethylene oxide. /Ethylene glycol monoethers/
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). /Ethylene glycol monoethers/

General Manufacturing Information

Transportation Equipment Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Petroleum Refineries
Wholesale and Retail Trade
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Ethanol, 2-(2-methoxyethoxy)-: ACTIVE
Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product mix. High ratios of ethylene oxide to alcohol are used to favor production of monoethers of diethylene glycol. /Glycol ethers/

Analytic Laboratory Methods

Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/
The presence of diethylene glycol monomethyl ether in printing inks was measured using headspace gas chromatograpy with flame ionization detection.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Hygroscopic.
STORAGE: Protect from ignition sources. Keep tanker or tote tightly closed. Do not store in a manner that might adversely effect tote or tanker's integrity. /Phillips Fuel Additive 56 MB/
Ke et al. Shear-induced assembly of a transient yet highly stretchable hydrogel based on pseudopolyrotaxanes. Nature Chemistry, doi: 10.1038/s41557-019-0235-8, published online 1 April 2019

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